molecular formula C25H25ClN2O2 B11490553 2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide

2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide

Cat. No.: B11490553
M. Wt: 420.9 g/mol
InChI Key: VREMPXGYBNTDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide is a complex organic compound that combines the structural features of adamantane, benzoxazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.

    Adamantane Derivative Preparation: Adamantane derivatives are often prepared via Friedel-Crafts alkylation, where adamantane is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling Reaction: The final step involves coupling the adamantane derivative with the benzoxazole derivative. This can be achieved through an amide bond formation reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The adamantane moiety can undergo oxidation reactions, typically forming adamantanone derivatives.

    Reduction: The benzoxazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide may be studied for its potential biological activity. Compounds containing adamantane and benzoxazole moieties have shown promise in antiviral and antibacterial research.

Medicine

This compound could be investigated for its potential therapeutic applications. The adamantane group is known for its antiviral properties, and the benzoxazole ring is a common pharmacophore in medicinal chemistry.

Industry

In the industrial sector, this compound might be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety might enhance membrane permeability, while the benzoxazole ring could interact with specific binding sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Adamantan-1-YL)acetamide: Lacks the benzoxazole and chlorophenyl groups, making it less complex.

    N-(2-chlorophenyl)-1,3-benzoxazole-5-ylacetamide: Lacks the adamantane moiety, which may reduce its stability and membrane permeability.

Uniqueness

2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide is unique due to its combination of structural features from adamantane, benzoxazole, and chlorophenyl groups. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H25ClN2O2

Molecular Weight

420.9 g/mol

IUPAC Name

2-(1-adamantyl)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C25H25ClN2O2/c26-20-4-2-1-3-19(20)24-28-21-10-18(5-6-22(21)30-24)27-23(29)14-25-11-15-7-16(12-25)9-17(8-15)13-25/h1-6,10,15-17H,7-9,11-14H2,(H,27,29)

InChI Key

VREMPXGYBNTDNF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC=CC=C6Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.